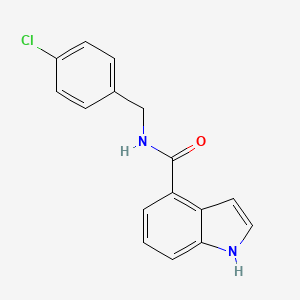

N-(4-Chlorobenzyl)-1H-indole-4-carboxamide

Description

Contextual Significance of Indole (B1671886) and Carboxamide Scaffolds in Medicinal Chemistry and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic compounds with significant biological activities. nih.gov Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it a versatile building block in drug discovery. nih.gov Indole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.gov This broad utility has cemented the indole nucleus as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Similarly, the carboxamide functional group is a cornerstone of peptide and protein structure and is prevalent in numerous pharmaceuticals. The stability of the amide bond, combined with its capacity to act as both a hydrogen bond donor and acceptor, allows it to form robust interactions with biological macromolecules. Carboxamide-containing molecules are integral to a multitude of therapeutic areas, underscoring their importance in medicinal chemistry.

The combination of these two scaffolds in an indole-carboxamide framework creates a molecular architecture with significant potential for biological recognition. The specific substitution pattern, including the placement of the carboxamide at the 4-position of the indole ring and the presence of a 4-chlorobenzyl group on the amide nitrogen, further defines the chemical space occupied by N-(4-Chlorobenzyl)-1H-indole-4-carboxamide and influences its potential biological profile.

Academic Research Focus on this compound as a Prototype Indolecarboxamide Research Chemical Entity

While direct and extensive research on this compound as a singular prototype is not heavily documented in publicly available literature, the academic focus on closely related analogues underscores the significance of this structural class. Research into N-substituted indole-carboxamides is an active area of investigation, with studies often exploring how modifications to the indole, the carboxamide linker, and the N-substituent impact biological activity.

For instance, studies on N'-substituted-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides, which share the N-(4-chlorobenzyl)indole core, have been pursued for their potential as antitumor agents. nih.govresearchgate.netfigshare.com In these investigations, the 1-(4-chlorobenzyl)-1H-indole moiety serves as a key structural component, and variations are made to other parts of the molecule to probe structure-activity relationships. nih.govresearchgate.net Research on these related compounds has demonstrated potent cytotoxicity against various human cancer cell lines, highlighting the potential of the N-(4-chlorobenzyl)indole scaffold in the development of new therapeutic leads. nih.govresearchgate.netfigshare.com

Similarly, N-(4-chlorophenyl)-1H-indole-2-carboxamide has been investigated for its cytotoxic effects on bone cancer cells, further illustrating the interest in the broader class of N-aryl and N-benzyl indole-2-carboxamides. researchgate.net The design and synthesis of various indole-2-carboxamide derivatives are frequently undertaken to explore their potential as inhibitors of biological targets such as enzymes or receptors. rsc.orgnih.govacs.orgnih.gov The rationale for using the N-(4-chlorobenzyl) group often stems from its ability to introduce a degree of lipophilicity and to potentially engage in specific interactions, such as halogen bonding, within a biological target's binding site.

Collectively, while this compound itself may not be the direct subject of numerous studies, the consistent appearance of its core components in various research programs positions it as a representative and prototypical indolecarboxamide research chemical. The exploration of its analogues provides valuable insights into the chemical and biological properties of this class of compounds, paving the way for the future design of more sophisticated molecular probes and therapeutic candidates.

Properties

Molecular Formula |

C16H13ClN2O |

|---|---|

Molecular Weight |

284.74 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1H-indole-4-carboxamide |

InChI |

InChI=1S/C16H13ClN2O/c17-12-6-4-11(5-7-12)10-19-16(20)14-2-1-3-15-13(14)8-9-18-15/h1-9,18H,10H2,(H,19,20) |

InChI Key |

RZRQHSSYFSOGBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Chlorobenzyl 1h Indole 4 Carboxamide and Its Derivatized Analogues

Retrosynthetic Disconnection and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-Chlorobenzyl)-1H-indole-4-carboxamide, two primary disconnections are logical and strategic. The first is the disconnection of the carboxamide bond, and the second is the disconnection of the N-benzyl bond.

Primary Disconnections:

Amide Bond Disconnection: This C-N bond cleavage points to 1H-indole-4-carboxylic acid and 4-chlorobenzylamine (B54526) as the immediate precursors. This is a common and reliable strategy, as amide bond formation is a well-established transformation in organic synthesis.

N-Benzyl Bond Disconnection: This C-N bond cleavage suggests 1H-indole-4-carboxamide and 4-chlorobenzyl halide (e.g., bromide or chloride) as the precursors. This approach focuses on the alkylation of the indole (B1671886) nitrogen.

Based on these disconnections, the key precursors for the synthesis of this compound are identified as:

1H-indole-4-carboxylic acid

4-chlorobenzylamine

1H-indole-4-carboxamide

4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride or 4-chlorobenzyl bromide)

Classical and Modern Organic Synthetic Routes for Indolecarboxamide Core Construction

The construction of the this compound scaffold can be approached through several classical and modern synthetic methodologies. These routes focus on the efficient formation of the key N-benzyl and carboxamide bonds, as well as the regioselective functionalization of the indole nucleus.

The introduction of the 4-chlorobenzyl group onto the indole nitrogen is a critical step. Common approaches involve the reaction of an indole precursor with a 4-chlorobenzyl halide. google.com

Reaction Conditions and Optimization:

The efficiency of the N-benzylation reaction can be influenced by the choice of base, solvent, and temperature. Optimization studies for similar N-alkylation reactions have shown that a variety of conditions can be employed. researchgate.net

Bases: Strong bases such as sodium hydride (NaH) are often used to deprotonate the indole nitrogen, forming a highly nucleophilic indole anion. Other bases like potassium carbonate (K2CO3) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be effective, particularly under milder conditions. google.com

Solvents: Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) are commonly used as they can dissolve the indole substrate and the base, facilitating the reaction.

Temperature: Reactions can be performed at room temperature or with heating to increase the reaction rate. For N-benzylation, temperatures can range from ambient to around 135°C. google.com Microwave irradiation has also been utilized to accelerate these reactions. google.com

| Base | Solvent | Temperature | Typical Yield | Reference |

| NaH | DMF | 0°C to rt | High | General Knowledge |

| K2CO3 | DMF | 90°C | Good to High | nih.gov |

| DABCO | Neat/Ionic Liquid | 90-135°C | Nearly Quantitative | google.com |

The formation of the amide bond between the indole-4-carboxylic acid and 4-chlorobenzylamine is a cornerstone of this synthetic approach. Amide coupling reactions are among the most frequently used transformations in medicinal chemistry. nih.gov This typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com

Common Coupling Reagents and Conditions:

A wide array of coupling reagents has been developed to facilitate amide bond formation with high efficiency and minimal side reactions. organic-chemistry.org

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) are often included to improve reaction rates and suppress side reactions like racemization. nih.gov

Phosphonium and Uronium/Guanidinium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling agents that generate activated esters. fishersci.co.uk These reactions are typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). fishersci.co.uk

| Coupling Reagent | Additive | Base | Solvent | Typical Yield | Reference |

| EDC | HOBt/DMAP | DIPEA/TEA | DCM/DMF | High | nih.govnih.gov |

| HATU | - | DIPEA/TEA | DMF | High | nih.govfishersci.co.uk |

| PyBOP | - | DIPEA | DMF | High | fishersci.co.uk |

A recent development involves the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc2O) for the N-acylation of nitrogen-containing heterocyclic compounds with carboxylic acids, which can be performed in a one-pot reaction with high chemical yield. asiaresearchnews.com

While the primary focus is on this compound, the synthesis of derivatized analogues requires precise control over the regioselective functionalization of the indole ring. The indole nucleus has multiple reactive positions, and directing substituents to a specific carbon atom is a significant synthetic challenge. nih.gov

C2- and C3-Alkylation: The C3 position of indole is generally the most nucleophilic and prone to electrophilic attack. However, directing groups or specific catalysts can be used to achieve C2-alkylation. For instance, manganese-catalyzed reactions have shown divergence in C-H alkylation of indoles, allowing for selective functionalization. rsc.org

Directed C-H Functionalization: Modern synthetic methods often employ directing groups to achieve regioselectivity in C-H activation and functionalization. This allows for the introduction of various substituents at positions that are not inherently reactive.

Multi-component reactions (MCRs) offer an efficient approach to building complex molecular scaffolds in a single step from three or more starting materials. bohrium.com For the synthesis of indole-2-carboxamide derivatives, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed. rsc.org This method allows for the de novo assembly of the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org While this specific example leads to indole-2-carboxamides, the principles of MCRs can be adapted to design convergent syntheses for other indole carboxamide isomers. nih.gov

Analytical Techniques for Reaction Monitoring and Product Validation in Research Synthesis

The successful synthesis of this compound relies on careful monitoring of the reaction progress and thorough validation of the final product's identity and purity. rsc.org

Reaction Monitoring Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. rsc.org

Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the direct analysis of reaction mixtures with minimal sample preparation, providing rapid structural information about the major components, confirming product formation, and identifying potential byproducts. waters.com Real-time monitoring can also be achieved using condensed phase membrane introduction mass spectrometry (CP-MIMS). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor changes in the molecular structure throughout the reaction, providing insights into reaction kinetics and mechanisms. fiveable.me

Product Validation Techniques:

Once the reaction is complete and the product is isolated, a combination of spectroscopic and analytical methods is used to confirm its structure and purity. researchgate.netresearchgate.netcsic.esimpactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra of the final product should be consistent with the proposed structure of this compound. csic.es

Mass Spectrometry (MS): MS determines the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H and C=O stretches of the amide group, as well as aromatic C-H and C=C stretches, would be expected. csic.es

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should match the calculated values for the molecular formula. researchgate.net

Melting Point Determination: A sharp and well-defined melting point is an indicator of the purity of a crystalline solid.

| Technique | Information Provided | Purpose |

| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | Structure Elucidation |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Structure Confirmation |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Functional Group Analysis |

| Elemental Analysis | Percentage composition of elements. | Purity and Formula Confirmation |

| Melting Point | Physical constant for pure crystalline solids. | Purity Assessment |

Preclinical Pharmacological and Biological Activity Profiling of N 4 Chlorobenzyl 1h Indole 4 Carboxamide and Analogues

In Vitro Biological Activity Spectrum

Antimicrobial Research Investigations

Antifungal Research Perspectives

The potential of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide in antifungal research is primarily inferred from studies on structurally related compounds, namely indole (B1671886) carboxamides and N-(4-halobenzyl)amides. Research has shown that indole carboxamide derivatives exhibit greater antifungal activity against Candida albicans when compared to corresponding propanamide derivatives. This suggests that the indole carboxamide scaffold itself is a promising pharmacophore for antifungal drug development.

Furthermore, investigations into N-(4-halobenzyl)amides have provided insights into the role of the N-(4-chlorobenzyl) moiety. Studies on a series of these compounds against various Candida strains, including C. albicans, C. tropicalis, and C. krusei, revealed that structural modifications significantly influence activity. For instance, the presence of a hydroxyl group at the para-position and a methoxy (B1213986) group at the meta-position of the benzamide (B126) ring can enhance antifungal efficacy. While these studies did not specifically test indole carboxamides, they underscore the importance of the N-(4-halobenzyl) group in conferring antifungal properties. Cinnamic amides bearing this moiety have also been noted for their ability to inhibit fungal growth. These findings collectively suggest that this compound, which combines the indole carboxamide core with the N-(4-chlorobenzyl) group, represents a logical candidate for future antifungal screening and development.

Antiviral Research Modalities

The N-benzyl indole scaffold has emerged as a significant area of interest in the development of inhibitors against human coronaviruses, including SARS-CoV-2. Research into indole derivatives has identified their potential to target crucial viral enzymes. Specifically, N-benzyl indoles have been investigated as inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme vital for viral replication.

Structure-activity relationship studies on close analogues of this compound have demonstrated inhibitory activity against the SARS-CoV-2 3CL protease (3CLpro), another key enzyme in the viral life cycle. For example, 5-chloropyridin-3-yl 1H-indole-4-carboxylate, an ester analogue, showed potent inhibition of the 3CLpro enzyme and antiviral activity in cell-based assays. The substitution pattern on the indole ring and the position of the carboxylate/carboxamide group appear to be important for inhibitory potency. The data for selected indole-4-carboxylate and carboxamide analogues are presented below.

| Compound Name | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-chloropyridin-3-yl 1H-indole-4-carboxylate | SARS-CoV-2 3CLpro | IC50 | 250 nM | |

| 5-chloropyridin-3-yl 1H-indole-4-carboxylate | Antiviral (VeroE6 cells) | EC50 | 3.0 μM | |

| 5-chloropyridin-3-yl 4-methoxy-1H-indole-2-carboxylate | Antiviral (VeroE6 cells) | EC50 | 8.0 μM |

These findings indicate that the indole-4-carboxamide scaffold, particularly with N-benzyl or related substitutions, is a viable framework for designing novel inhibitors of human coronaviruses.

Research into inhibitors of neurotropic alphaviruses, such as the equine encephalitis viruses (Eastern, Western, and Venezuelan), has highlighted the therapeutic potential of the indole carboxamide scaffold. While extensive research has focused on the indole-2-carboxamide isomer, the findings provide a strong rationale for investigating indole-4-carboxamide analogues like this compound.

Studies have led to the development of potent indole-2-carboxamide derivatives with submicromolar activity against Western Equine Encephalitis Virus (WEEV) replicons. These compounds, including CCG205432 and CCG206381, demonstrated significant antiviral activity and improved metabolic stability over initial lead compounds. The synthesis of these analogues often utilized N-(4-Chlorobenzyl)indole-2-carboxylic acid as a key intermediate, indicating the importance of the N-(4-chlorobenzyl) group for achieving potency. Although the exact molecular target is not fully elucidated, these compounds are known to inhibit viral RNA replication. The success of the indole-2-carboxamide series suggests that the isomeric indole-4-carboxamide scaffold warrants exploration for its potential to inhibit alphavirus replication.

The indole nucleus is a well-established pharmacophore in the design of anti-HIV-1 agents, with derivatives targeting multiple phases of the viral lifecycle. Various modifications of the indole scaffold have yielded compounds that inhibit key viral enzymes such as reverse transcriptase (RT), integrase (IN), and the Tat protein.

For instance, pyrimido[5,4-b]indole derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In another approach, novel benzimidazolyl derivatives have been designed as HIV-1 integrase inhibitors, which prevent the integration of viral DNA into the host genome. Docking studies of these compounds showed that they bind to the integrase active site, and certain analogues demonstrated good anti-HIV-1 activity in cell-based assays, with the most potent compound having an EC₅₀ value of 40 µM. Additionally, derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been found to interfere with the viral transcriptional step by inhibiting the function of the HIV-1 Tat protein.

While this compound itself has not been a direct focus in these studies, the consistent success of diverse indole-based molecules as anti-HIV-1 agents provides a strong rationale for its investigation and the exploration of its potential as a scaffold for developing new therapeutics against HIV-1.

Receptor Binding and Ligand Interaction Profiling

The indole carboxamide scaffold has been extensively studied for its interaction with the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor abundant in the central nervous system. Specifically, a class of indole-2-carboxamides has been identified as allosteric modulators of the CB1 receptor. These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) site where endogenous cannabinoids bind.

A key finding is that the position of the carboxamide group on the indole ring is critical for this activity. Indole-2-carboxamides, such as ORG27569, act as positive allosteric modulators (PAMs) of agonist binding, meaning they increase the binding affinity of orthosteric agonists like CP55,940. However, these same compounds paradoxically function as negative allosteric modulators (NAMs) of receptor signaling, inhibiting agonist-induced G-protein coupling in a manner described as "insurmountable antagonism". This unique pharmacological profile has generated significant interest for its therapeutic potential, allowing for the fine-tuning of the endocannabinoid system without the side effects associated with direct agonists or antagonists.

Structure-activity relationship (SAR) studies of indole-2-carboxamides have revealed several key structural requirements for allosteric modulation of the CB1 receptor.

| Structural Feature | Observation | Reference |

|---|---|---|

| Carboxamide Position | Functionality at position 2 of the indole ring is required for the stimulatory effect on agonist binding. | |

| Indole C3 Substituent | Alkyl groups at the C3 position profoundly impact the allosteric properties of the ligand. | |

| Indole C5 Substituent | An electron-withdrawing group, such as chlorine, at position 5 enhances activity. | |

| N-phenethyl Moiety | Substitutions on the phenyl ring of the N-phenethyl group, such as dimethylamino or piperidinyl groups, can yield potent modulators. |

Given that research has consistently shown the carboxamide at position 2 is a requirement for the observed allosteric effects, it is plausible that this compound, with its carboxamide at position 4, would not share the same CB1 allosteric modulatory profile. It may exhibit a different type of activity or be inactive at this particular allosteric site. This highlights the high degree of structural specificity in ligand-receptor interactions at the CB1 allosteric site and suggests that the indole-4-carboxamide scaffold may be better suited for targeting other biological receptors.

Histamine (B1213489) H4 Receptor Ligand Affinity

The histamine H4 receptor (H4R), a G-protein coupled receptor primarily expressed on cells of the immune system, has emerged as a significant target for the treatment of inflammatory and allergic diseases. rsc.orgccspublishing.org.cn The indolecarboxamide scaffold is a well-established chemotype for H4R antagonists. nih.gov

Research into indolecarboxamide analogues has provided critical insights into their binding mechanism within the H4R. The reference antagonist JNJ 7777120, an indole-2-carboxamide derivative, interacts with key amino acid residues in the receptor's binding pocket. depositolegale.it Molecular modeling and mutagenesis studies suggest a crucial interaction between a basic nitrogen atom in the ligand's side chain (commonly a piperazine (B1678402) or pyrrolidine (B122466) ring) and the aspartic acid residue D94 (D3.32) in transmembrane domain 3 (TM3). depositolegale.it Additionally, the indole nitrogen is believed to form a hydrogen bond with the glutamic acid residue E182 (E5.46) in TM5. depositolegale.it These interactions anchor the ligand, orienting the indole ring towards a hydrophobic cavity at the extracellular side of the receptor. depositolegale.it

The affinity of these compounds is highly dependent on the nature of the substituents on the indole ring and the carboxamide nitrogen. The data for representative indole-2-carboxamide H4R ligands are presented below.

| Compound | Structure | H4R Affinity (Ki, nM) |

|---|---|---|

| JNJ 7777120 | (5-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | 13.8 |

Dopamine Receptor Subtype Selectivity

Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are critical targets for therapies addressing neurological and psychiatric disorders. nih.govresearchgate.net Achieving selectivity among these highly homologous subtypes is a major goal in drug discovery to minimize side effects. The indole carboxamide scaffold has been explored for its potential to yield ligands with high affinity and selectivity for the D3 receptor (D3R) over the D2 receptor (D2R). nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of N-(4-(4-arylpiperazin-1-yl)butyl)-1H-indole-2-carboxamides have elucidated key structural features governing D3R versus D2R selectivity. nih.govnih.gov For instance, the replacement of an imidazo[1,2-a]pyridine-2-carboxamide (B1600823) "tail group" with an indole-2-carboxamide resulted in a compound with slightly lower binding potency at D3R and reduced selectivity over D2R. nih.gov Specifically, the indole analogue showed a D2R/D3R selectivity of 83-fold, compared to over 400-fold for its imidazopyridine counterpart. nih.gov

The length of the alkyl chain linking the piperazine and carboxamide moieties also significantly impacts selectivity. In analogues of the highly D3R-selective compound R22 ([(R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide]), a C4-linker was found to be optimal for D2R/D3R selectivity, while C3 and C5 linkers resulted in reduced or non-selective binding. nih.gov

| Compound Analogue | Description | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R Ki / D3R Ki) |

|---|---|---|---|---|

| Indole-2-carboxamide Analogue 26 | Head: 2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl piperazine; Tail: Indole-2-carboxamide | 2.1 | 174 | 83 |

| Imidazo[1,2-a]pyridine Analogue 25 | Head: 2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl piperazine; Tail: Imidazo[1,2-a]pyridine-2-carboxamide | 0.8 | 326 | 407 |

Enzymatic Inhibition and Modulation Assays

Mycobacterial MmpL3 Transporter Inhibition

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acid biosynthesis and cell wall construction in Mycobacterium tuberculosis. nih.govmdpi.com Its essential role and absence in mammals make MmpL3 a highly attractive target for novel anti-tubercular drugs. Indole-2-carboxamides have been identified as one of the most potent and extensively studied classes of MmpL3 inhibitors. nih.govnih.govnih.gov

These compounds act by directly binding to the MmpL3 transporter, leading to an accumulation of TMM within the cytoplasm and subsequent cell death. nih.govmdpi.com This mechanism of action is bactericidal against replicating M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov

Extensive SAR studies have been conducted on the indole-2-carboxamide scaffold. nih.govnih.gov These have led to the identification of compounds with exceptional potency. For example, the introduction of fluorine atoms at the 4 and 6 positions of the indole ring, combined with a bulky, lipophilic group on the carboxamide nitrogen, such as in 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, resulted in a compound with a minimum inhibitory concentration (MIC) of 0.012 µM against M. tuberculosis. nih.govnih.gov

| Compound | Description | MIC against M. tuberculosis (µM) |

|---|---|---|

| Analogue 26 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | 0.012 |

| NITD-304 | An early lead indole-2-carboxamide MmpL3 inhibitor | 0.06 |

| NITD-349 | An optimized indole-2-carboxamide MmpL3 inhibitor | 0.02 |

Akt Kinase Inhibition and Selectivity

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, and growth. nih.gov Dysregulation of this pathway is a hallmark of many human cancers, making Akt an attractive target for cancer therapy. nih.govmdpi.com The indole scaffold is a recognized "privileged structure" in kinase inhibitor design, capable of interacting with the ATP-binding site of various kinases. nih.govnih.gov

| Compound Class | Target Kinase(s) | Reported Activity (IC50) |

|---|---|---|

| Tricyclic Indole Analogue | Akt | < 500 nM |

| 5-substituted-indole-2-carboxamide (Compound 5g) | CDK2 | 33 nM |

| 5-substituted-indole-2-carboxamide (Compound 5j) | EGFR | 85 nM |

Tubulin Polymerization Inhibition at Colchicine (B1669291) Binding Site

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. google.com Agents that interfere with tubulin polymerization are among the most effective classes of anticancer drugs. researchgate.net The colchicine binding site, located at the interface between α- and β-tubulin, is a key target for microtubule-destabilizing agents. The indole nucleus is a privileged scaffold that has been widely incorporated into the design of potent tubulin polymerization inhibitors that bind at the colchicine site. nih.govgoogle.com

Many indole-based inhibitors are designed as analogues of combretastatin (B1194345) A-4 (CA-4), a natural product that binds to the colchicine site. google.com In these designs, the indole ring often serves as a bioisostere for one of the phenyl rings of CA-4. SAR studies have shown that the N-benzyl arylamide scaffold, which is structurally very similar to this compound, can potently inhibit tubulin polymerization. depositolegale.it For example, the N-benzyl arylamide derivative MY-1388 was found to inhibit tubulin polymerization with an IC50 of 0.62 µM by targeting the colchicine-binding site. depositolegale.it In other indole-based series, the carboxamide oxygen has been shown to form electrostatic interactions with key residues like LYSβ254 within the binding pocket.

| Compound | Description | Tubulin Polymerization Inhibition (IC50, µM) |

|---|---|---|

| MY-1388 | N-benzyl arylamide derivative | 0.62 |

| Compound 1k | 6-heterocyclyl-1H-indole derivative | 0.58 |

| Compound 21 | Indole-based CA-4 analogue | 0.15 |

| Compound 27q | Indole-based CA-4 analogue | 1.98 |

Monoamine Oxidase (MAO-A) Inhibition

Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. The two isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor sensitivity. Selective inhibition of MAO-A is a therapeutic strategy for treating depression and anxiety disorders. Various indole derivatives have been investigated as potential MAO inhibitors.

Studies on the structure-activity relationship of indole analogues have shown that molecular planarity is a key requirement for potent and selective MAO-A inhibition. A series of 1H-indole-2-carboxamide derivatives were synthesized and evaluated for their MAO-A inhibitory activity. Several compounds in this series demonstrated significant inhibition of MAO-A. For instance, N-(4-acetylphenyl)-1H-indole-2-carboxamide showed an IC50 value of 307.7 µM against MAO-A in an assay using a lung cancer cell line. Although this potency is modest, it confirms that the indole carboxamide scaffold can interact with the MAO-A enzyme. Further optimization of the substituents on both the indole ring and the carboxamide could lead to more potent inhibitors.

| Compound | Structure | MAO-A Inhibition (IC50, µM) |

|---|---|---|

| S1 | N-(4-hydroxyphenyl)-1H-indole-2-carboxamide | 33.37 |

| S2 | N-(4-methoxyphenyl)-1H-indole-2-carboxamide | 146.1 |

| S7 | N-(4-acetylphenyl)-1H-indole-2-carboxamide | 307.7 |

| S10 | N-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxamide | 147.2 |

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a critical component of cellular redox control and antioxidant defense. The selenoenzyme TrxR is overexpressed in many cancer cells, making it a promising target for the development of novel anticancer agents. The enzyme's active site contains a unique selenocysteine (B57510) (Sec) residue, which is a key target for inhibitory compounds.

While direct studies on the TrxR inhibitory activity of this compound are not extensively documented in publicly available research, the exploration of other molecular scaffolds provides insights into potential mechanisms. For instance, research into 1,2-dithiolane-4-carboxylic acid amides has been conducted to evaluate their potential as TrxR1 inhibitors. mdpi.com However, studies have shown that the mere presence of a 1,2-dithiolane (B1197483) moiety is insufficient to confer significant TrxR1 inhibitory activity. mdpi.com The inhibitory activity towards TrxR1 is more strongly associated with the presence of an accessible Michael acceptor moiety that can interact with the cysteine and/or selenocysteine residues in the active site of TrxR1. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E Inhibition

The epidermal growth factor receptor (EGFR) is a key regulator of signal transduction and cell proliferation, and its inhibition is a validated strategy in cancer therapy, particularly for non-small cell lung cancer (NSCLC). nih.gov Similarly, the BRAFV600E mutation is a known driver in various cancers, including melanoma. nih.gov The indole pharmacophore has been a foundation for the development of numerous kinase inhibitors. researchgate.net

Recent research has focused on the design and synthesis of indole derivatives as potent inhibitors of both EGFR and BRAFV600E. A novel series of 5-chloro-indole-2-carboxylate derivatives has been developed and evaluated for their antiproliferative activity. nih.gov Certain compounds within this series demonstrated potent dual inhibitory activity against both EGFRT790M (a resistance mutation in EGFR) and BRAFV600E. nih.gov For example, one such compound exhibited an IC50 of 0.08 µM against EGFR and 0.15 µM against BRAFV600E. nih.gov These findings underscore the potential of the indole scaffold, including structures related to this compound, to be developed as dual inhibitors targeting key oncogenic pathways. The structure-activity relationship of these compounds highlights the importance of specific substitutions on the indole ring for potent inhibitory activity. nih.gov

| Compound Class | Target | IC50 |

| 5-Chloro-indole-2-carboxylate derivative | EGFR | 0.08 µM |

| 5-Chloro-indole-2-carboxylate derivative | BRAFV600E | 0.15 µM |

Preclinical Efficacy Assessment in Relevant Animal Models

In Vivo Pharmacodynamic Biomarker Response

Pharmacodynamic (PD) biomarkers are crucial for the rational development of molecularly targeted cancer therapeutics, providing a "pharmacological audit trail" from drug administration to target modulation and downstream biological effects. nih.gov The use of PD biomarkers in preclinical development helps in optimizing the dose and schedule of a new agent. nih.gov Gene expression-based PD biomarkers are emerging as quantitative tools to assess the in vivo activity of anticancer drugs. eurekaselect.com While specific in vivo pharmacodynamic biomarker studies for this compound are not detailed in the available literature, the general approach for related compounds involves assessing target engagement and downstream pathway modulation in tumor tissues or surrogate tissues from preclinical models. eurekaselect.com

Inhibition of Tumor Growth in Xenograft Models

The in vivo anticancer potential of indole-based compounds is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. While direct xenograft studies for this compound are not prominently reported, research on closely related analogues provides strong evidence for the potential of this chemical class.

A series of (E)-N'-benzylidene-carbohydrazides and (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core has been synthesized and evaluated for antitumor activity. nih.govnih.govresearchgate.net Several of these compounds exhibited potent cytotoxicity against various human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). nih.govnih.govresearchgate.net Notably, compounds with a 4-chloro or 4-nitro substituent on the benzylidene ring were found to be the most potent, with IC50 values in the nanomolar range (0.011–0.001 µM). nih.govnih.govresearchgate.net This potent in vitro activity suggests that these compounds are strong candidates for in vivo studies and are likely to exhibit significant inhibition of tumor growth in xenograft models. The proposed mechanism of action for some of these analogues involves the activation of caspases, key mediators of apoptosis. nih.govnih.govresearchgate.net

| Cancer Cell Line | Compound Type | IC50 Range (µM) |

| SW620 (Colon) | 1-(4-chlorobenzyl)-1H-indole analogue | 0.011–0.83 |

| PC-3 (Prostate) | 1-(4-chlorobenzyl)-1H-indole analogue | 0.001–0.56 |

| NCI-H23 (Lung) | 1-(4-chlorobenzyl)-1H-indole analogue | 0.001–0.72 |

Neuroprotection and Neurorestorative Effects in Rodent Models

Protection Against Infection in Preclinical Models

The indole nucleus is a privileged scaffold in medicinal chemistry and has been utilized in the development of antimicrobial agents. nih.gov A series of indolyl derivatives containing amino-guanidinium moieties, some of which feature the 1-(4-chlorobenzyl)-1H-indole core, have been synthesized and evaluated for their antimicrobial activities. nih.gov

One of the most active compounds from this series demonstrated rapid bactericidal activity against resistant Klebsiella pneumoniae. In a mouse pneumonia model infected with K. pneumoniae, this compound improved the survival rate of the mice, reduced the bacterial load in the lungs, and alleviated pathological tissue damage. nih.gov The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate metabolism. nih.gov These findings indicate that indole derivatives bearing the 4-chlorobenzyl group have the potential for development as effective agents for the treatment of bacterial infections.

Molecular Mechanisms of Action and Biological Target Identification

Elucidation of Ligand-Target Interactions at the Molecular Level

Research into the indole-4-carboxamide class of compounds has primarily identified their potent activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.gov The mechanism of action is not direct but involves a prodrug activation strategy. nih.gov

These compounds are transported into the mycobacterial cell where they are hydrolyzed by a specific bacterial amidase, such as AmiC. This enzymatic action cleaves the carboxamide bond, releasing the active metabolite, 4-aminoindole. nih.gov The liberated 4-aminoindole then acts as a tryptophan antimetabolite. Its primary target is the tryptophan biosynthesis pathway, a crucial metabolic route for the bacterium. nih.gov

Specifically, 4-aminoindole interacts with the enzyme tryptophan synthase (TrpAB). This enzyme mistakenly incorporates 4-aminoindole into the biosynthetic pathway, leading to the formation of 4-amino-L-tryptophan. This resulting product is toxic to the cell, effectively poisoning cellular metabolism and inhibiting bacterial growth. nih.gov Therefore, the key ligand-target interaction occurs between the metabolite 4-aminoindole and the enzyme tryptophan synthase.

| Compound Class | Primary Target Organism | Molecular Target(s) | Mechanism of Interaction | Resulting Metabolite |

| Indole-4-carboxamides | Mycobacterium tuberculosis | Amidase (e.g., AmiC), Tryptophan Synthase (TrpAB) | Prodrug hydrolysis by amidase; subsequent inhibition of tryptophan synthase by the metabolite. | 4-aminoindole |

Resistance to this class of compounds in Mtb has been observed through three distinct mechanisms:

Loss-of-function mutations in the activating amidase, which prevents the conversion of the prodrug into its active form. nih.govnih.gov

Mutations in the anthranilate synthase (TrpE) that lead to the loss of allosteric feedback inhibition, thereby increasing the production of natural tryptophan precursors. nih.govnih.gov

Mutations within the tryptophan synthase (TrpAB) that reduce the incorporation of the toxic 4-aminoindole. nih.govnih.gov

Investigation of Intracellular Signaling Pathway Modulation (e.g., Apoptosis, Cell Cycle, NF-κB, MAPK)

Currently, there is a lack of specific published research investigating the effects of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide on key intracellular signaling pathways such as apoptosis, cell cycle regulation, Nuclear Factor-kappa B (NF-κB), or Mitogen-Activated Protein Kinase (MAPK) pathways in mammalian cells.

These pathways are fundamental to cellular homeostasis:

Apoptosis is a programmed cell death process critical for removing damaged or infected cells. It can be triggered by intrinsic (mitochondrial-mediated) or extrinsic pathways, often involving the activation of caspases. nih.govnih.gov

Cell Cycle progression is a tightly regulated process that ensures the fidelity of cell division. Checkpoints in the cycle can be activated in response to cellular stress or DNA damage, leading to cell cycle arrest. mdpi.com

The NF-κB signaling pathway is a central regulator of the immune response, inflammation, cell survival, and proliferation. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. nih.govnih.gov

MAPK signaling pathways (including p38 and JNK) are involved in responding to extracellular stimuli and regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. nih.gov

While other indole-containing compounds have been shown to influence these pathways in various contexts, direct evidence for this compound is not available in the current scientific literature.

Assessment of Polypharmacology and Multi-Targeting Strategies

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets simultaneously. This multi-targeting capability can lead to enhanced efficacy, particularly in complex multifactorial diseases.

There are no specific studies identified that assess the polypharmacology of this compound. However, the indole (B1671886) scaffold is known for its versatility and ability to be decorated with various functional groups, making it a "privileged structure" in medicinal chemistry that can bind to a wide range of biological targets. chula.ac.th For instance, different classes of indole derivatives have been developed as inhibitors of diverse targets. Notably, indole-2-carboxamides, which are structural isomers of the compound , have been shown to inhibit the MmpL3 transporter in mycobacteria while also demonstrating activity as cannabinoid receptor ligands in human cells, highlighting the potential for multi-target engagement within the broader indole carboxamide family. rsc.orgnih.gov This suggests a theoretical potential for multi-targeting strategies, but this has not been experimentally verified for this compound.

Functional Consequences of Molecular Interactions

The primary and most clearly defined functional consequence of the molecular interactions of the indole-4-carboxamide class is the inhibition of bacterial growth, specifically against Mycobacterium tuberculosis. nih.gov

The sequence of molecular events leads to clear functional outcomes:

Prodrug Activation: The initial interaction with a bacterial amidase is functionally necessary to unmask the active compound. nih.gov

Metabolic Poisoning: The subsequent interaction of the 4-aminoindole metabolite with tryptophan synthase results in the creation of a toxic product, 4-amino-L-tryptophan. nih.gov

Inhibition of Growth: The accumulation of this antimetabolite disrupts normal cellular metabolism and protein synthesis, leading to a bacteriostatic or bactericidal effect, which constitutes the ultimate functional consequence of the compound's activity in this context. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Compound Design

Systematic Chemical Modifications of the N-(4-Chlorobenzyl)-1H-indole-4-carboxamide Scaffold

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, and its decoration with various substituents is a key strategy for modulating activity. researchgate.net Research on different indole-carboxamide isomers has established general principles that can be applied to the 4-carboxamide scaffold.

Positions C4, C5, C6, and C7: In studies of related indole-2-carboxamides, substitutions at the C4 and/or C6 positions were found to be optimal for the activity of certain antimycobacterial agents. nih.gov For instance, the introduction of chloro or fluoro groups at the C5 position of 1H-indole-2-carboxamides enhanced potency for CB1 allosteric modulators. nih.gov In another series, N-methoxy-1H-indole-1-carboxamides with either electron-withdrawing (e.g., F, Cl, Br) or electron-donating (e.g., OMe, Me) groups at the C4, C5, C6, or C7 positions reacted efficiently in catalytic processes, though strong electron-withdrawing groups like NO2 at the C5 position were detrimental. acs.org For a series of 1H-indole-4-carboxamide derivatives developed as PARP-1 inhibitors, substitutions on the indole ring were explored to optimize potency and cellular activity. rsc.orgresearchgate.net

Position C2 and C3: Modifications at the C2 and C3 positions can also influence activity. In the indole-2-carboxamide series, small alkyl groups at the C3 position were found to be favorable for enhancing potency. nih.gov

Position N1 (Indole Nitrogen): The substituent on the indole nitrogen is critical. While the parent compound has a proton at this position, alkylation or acylation can significantly alter properties. In some series, an unsubstituted N1-H is crucial for forming hydrogen bonds with the target receptor. In other cases, adding substituents can improve properties like metabolic stability or cell permeability. acs.org For instance, studies on indole-3-carboxamides showed that substrates with alkyl groups on the indole nitrogen exhibited superior reactivity compared to those with aryl substituents. acs.org

The following table summarizes the observed effects of various substituents on the indole ring based on studies of different indole carboxamide classes.

| Position | Substituent Type | General Effect on Activity | Reference |

| C5 | Halogen (Cl, F) | Potency enhancement observed in some series. | nih.gov |

| C4, C6 | Halogen (di-Cl, di-F) | Optimal for activity in certain antimycobacterial indole-2-carboxamides. | nih.gov |

| C3 | Small Alkyl (e.g., Methyl) | Favorable for potency in some indole-2-carboxamide modulators. | nih.gov |

| C5 | Strong EWG (e.g., NO2) | Detrimental to activity in some catalytic reactions. | acs.org |

| N1 | Alkyl (e.g., Methyl, Ethyl) | Can improve reactivity and may influence pharmacokinetic properties. | acs.org |

The carboxamide linker is a crucial component, often involved in key hydrogen bonding interactions with the biological target. Its rigidity and orientation are critical for maintaining the correct vector of the N-substituent relative to the indole core.

Studies on analogous indole-2-carboxamides have demonstrated the linker's importance. For example, reversing the amide bond (indole-CO-NH-R to indole-NH-CO-R) restored potency in a series of anti-Trypanosoma cruzi agents, although it also led to higher metabolic instability. acs.org Homologating the side chain, which involves adding extra methylene (B1212753) units to the linker, resulted in inactive compounds, suggesting that a specific distance and geometry between the indole core and the N-substituent are required for activity. acs.org Furthermore, replacing the carboxamide with a non-classical isostere like a sulfonamide led to a complete loss of potency, highlighting the essential role of the carboxamide's specific chemical properties. acs.org

The N-(4-chlorobenzyl) group plays a significant role, typically by occupying a hydrophobic pocket within the target's binding site. The nature and position of the substituent on this benzyl (B1604629) ring are critical for optimizing binding affinity.

In a series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid, modifications to the benzyl ring influenced inhibitory activity against cholinesterases. The introduction of a chloro group at the 3-position of the benzyl ring resulted in the highest inhibitory activity, indicating that both the presence and position of the halogen are important. researchgate.net In a different class of compounds, N-benzyl phenethylamines, structural variations in the N-benzyl portion of the molecule were shown to have a significant effect on receptor binding affinity and functional activity. nih.gov This suggests that exploring alternative halogenation patterns (e.g., 2-chloro, 3-chloro, di-chloro) or replacing the chloro group with other substituents (e.g., methyl, methoxy) on the benzyl ring of the this compound scaffold is a valid strategy for fine-tuning potency and selectivity.

Quantitative Analysis of Structure-Activity Relationships for Potency, Selectivity, and Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical correlations between the chemical structure of a series of compounds and their biological activities. nih.gov For indole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their inhibitory potential. These studies typically confirm that antimicrobial or other biological activity is dependent on a combination of lipophilic, electronic, and steric parameters.

In practice, a QSAR model is built using a dataset of analogues with known activities. nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., LogP for lipophilicity, molar refractivity for steric bulk, and atomic charges for electronic effects), are calculated. Statistical methods are then used to create an equation that predicts activity based on these descriptors. ijpar.comresearchgate.net For example, a QSAR study on indole-2-carboxamides revealed that the electrostatic potential charges at specific atoms were critical for activity, suggesting that the presence of electron-withdrawing or electron-releasing groups at particular positions could positively contribute to receptor antagonism. ijpar.comresearchgate.net Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Optimization of Pharmacological Profile for Lead Compound Development

A successful example of lead optimization can be seen in the development of 1H-indole-4-carboxamide derivatives as PARP-1 inhibitors. researchgate.net Starting from a known inhibitor scaffold, researchers designed and synthesized two new series of compounds. rsc.orgresearchgate.net Through evaluation of their enzymatic and cellular inhibitory activity, a lead compound, LX15, was identified. researchgate.net This compound demonstrated superior potency against both the PARP-1 enzyme (IC50 = 13 nM) and cancer cells deficient in the BRCA1 gene. rsc.orgresearchgate.net Furthermore, LX15 showed excellent selectivity, being significantly more potent against BRCA1-deficient cells than wild-type cells. researchgate.net This optimization was achieved by systematically exploring the SAR of the indole-4-carboxamide scaffold, as detailed in the preceding sections. Another key aspect of optimization involves modifying the scaffold to enhance aqueous solubility and improve pharmacokinetic profiles by reducing lipophilicity. nih.gov

Modulation of Key Pharmacokinetic Properties relevant to preclinical research (e.g., metabolic stability, permeability, brain penetrance)

A compound's efficacy is not solely dependent on its potency but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). For indole carboxamides, several key properties are critical.

Metabolic Stability: Indole-based compounds can be susceptible to metabolism by cytochrome P450 enzymes. mdpi.com In some cases, indole-4-carboxamides have been shown to function as prodrugs. For instance, a series of these compounds with antitubercular activity were found to be metabolized into 4-aminoindole, which acts as a tryptophan antimetabolite. nih.gov Understanding and controlling this metabolism is crucial. Strategies to improve metabolic stability include introducing blocking groups (e.g., fluorine atoms) at metabolically liable positions.

Permeability: Cell permeability is essential for a drug to reach its intracellular target. In vitro assays using cell lines like Caco-2 are often employed to estimate intestinal absorption potential. acs.org The physicochemical properties of indole carboxamides, such as lipophilicity (LogD) and the number of hydrogen bond donors/acceptors, play a significant role in their permeability.

Protein Binding: Many indole carboxamides are highly lipophilic and, as a result, exhibit high plasma protein binding. mdpi.com While extensive binding can reduce the free concentration of the drug available to act on the target, it can also prolong its half-life.

Brain Penetrance: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. This is often challenging for carboxamide-containing molecules due to their potential to act as hydrogen bond donors. Modulating lipophilicity and minimizing molecular size and polar surface area are common strategies to improve CNS penetration.

In the optimization of the PARP-1 inhibitor LX15, the compound was found to exhibit "reasonable PK profiles," which contributed to its significant potentiation of the efficacy of temozolomide (B1682018) in an in vivo model, indicating that the optimization process successfully balanced potency with favorable drug-like properties. researchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest. However, no specific molecular docking studies featuring N-(4-Chlorobenzyl)-1H-indole-4-carboxamide have been identified in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations can provide insights into the stability of a ligand-receptor complex and the conformational changes that may occur upon binding. There are no available records of molecular dynamics simulations having been performed on this compound within a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. A search of scientific databases did not uncover any QSAR models that have been developed or validated using this compound.

Ligand-Based and Structure-Based Drug Design Principles

Ligand-based and structure-based drug design are two key strategies in the discovery of new medicines. Structure-based drug design relies on the known three-dimensional structure of the biological target, while ligand-based methods utilize the knowledge of other molecules that bind to the target. There is no specific information available detailing the application of these drug design principles to the development or optimization of this compound.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual libraries can be designed and screened to explore novel chemical spaces. No published studies were found that included this compound in a virtual screening library or as a hit from such a campaign.

Future Research Directions and Translational Potential in Biomedical Sciences

Exploration of Novel Biological Targets and Therapeutic Areas

Initial studies have prominently identified the activation of procaspase-3 as a key mechanism of action for derivatives of the N-(4-Chlorobenzyl)-1H-indole scaffold, positioning them as potential anticancer agents. The dysregulation of apoptosis is a hallmark of cancer, and the ability to restore this programmed cell death pathway by activating effector caspases presents a compelling therapeutic strategy. Research has demonstrated that certain (E)-N′-benzylidene-carbohydrazides incorporating the 1-(4-chlorobenzyl)-1H-indole core exhibit potent cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. This has firmly established oncology as the primary therapeutic area for these compounds.

Future exploration should not be confined to caspase activation. The indole (B1671886) nucleus is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets. Therefore, high-throughput screening of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide and its focused libraries against diverse panels of receptors, enzymes, and ion channels could uncover entirely new biological targets and, consequently, novel therapeutic applications. For instance, related indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor, suggesting that the this compound scaffold might also have utility in neurological or inflammatory disorders. nih.gov The structural motifs of this compound warrant investigation into its potential as an inhibitor of kinases, G-protein coupled receptors, or other enzyme families implicated in various pathologies. The expansion into areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases could broaden the therapeutic horizon for this chemical class.

Development of Advanced Analogues with Improved Preclinical Efficacy and Selectivity

The development of advanced analogues of this compound with enhanced preclinical profiles is a critical next step. Structure-activity relationship (SAR) studies have already provided valuable insights. For example, in a series of (E)-N′-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides, substitutions on the benzylidene ring were shown to significantly impact cytotoxic activity.

| Compound ID | Substitution on Benzylidene Ring | IC50 (µM) vs. SW620 | IC50 (µM) vs. PC-3 | IC50 (µM) vs. NCI-H23 |

| 4d | 4-Cl | 0.011 | 0.009 | 0.01 |

| 4f | 4-NO2 | 0.001 | 0.001 | 0.001 |

| 4g | 2-OH | 0.79 | 0.83 | 0.71 |

| 4h | 2-OH, 4-allyl | 0.61 | 0.59 | 0.56 |

Notably, analogues with a 4-chloro (4d) or a 4-nitro (4f) substituent on the benzylidene ring demonstrated exceptionally potent cytotoxicity, with IC50 values in the nanomolar range. Furthermore, some of these compounds were found to activate caspase activity at rates significantly higher than the reference compound, PAC-1.

Future analogue design should focus on several key aspects:

Improving Potency: Systematic modification of the indole core (e.g., at the N1, C2, C5, and C6 positions) and further exploration of substituents on the N-benzyl and carboxamide moieties could lead to analogues with even greater potency.

Enhancing Selectivity: A crucial goal is to develop analogues that are highly selective for cancer cells over normal cells, thereby minimizing potential toxicity. Screening against a panel of normal cell lines is essential. Additionally, developing analogues that selectively target specific caspase isoforms or other off-target proteins could refine the mechanism of action and improve the safety profile.

Optimizing Physicochemical and ADMET Properties: To advance from a "hit" to a "lead" compound, optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is paramount. Modifications aimed at improving solubility, metabolic stability, and bioavailability, while reducing potential off-target effects, will be critical for in vivo efficacy.

Innovative Synthetic Methodologies for Enhanced Accessibility and Efficiency

The accessibility of this compound and its derivatives is contingent on efficient and scalable synthetic routes. Current methodologies generally involve multi-step sequences. For instance, the synthesis of related 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides has been reported to start from 1H-indole-3-carboxylic acid. This is converted to the corresponding ethyl ester, followed by N-alkylation with 4-chlorobenzyl chloride. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the key carbohydrazide (B1668358) intermediate, which can be further condensed with various aldehydes or ketones to produce the final products. Another described method for a related series involves the coupling of an appropriate indole-2-carboxylic acid with a substituted benzyl (B1604629) hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

Future research in this area should focus on:

Employing Modern Synthetic Techniques: The use of microwave-assisted synthesis, flow chemistry, and solid-phase synthesis could significantly reduce reaction times, improve yields, and facilitate purification.

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods, for example, by using greener solvents and reagents and minimizing waste, is an important consideration for sustainable drug development.

Enzymatic and Biocatalytic Methods: Exploring the use of enzymes to perform specific transformations could offer high selectivity and milder reaction conditions.

Application of this compound and its Derivatives as Chemical Probes for Fundamental Biological Research

Beyond their direct therapeutic potential, this compound and its derivatives can be valuable tools for basic research. By designing and synthesizing specialized analogues, these compounds can be transformed into chemical probes to investigate complex biological processes.

A key strategy is the development of photoaffinity probes. By incorporating a photoactivatable group (e.g., a benzophenone (B1666685) or a diazirine) into the structure of a potent analogue, a tool can be created that, upon exposure to UV light, forms a covalent bond with its biological target. nih.gov This would enable the definitive identification of the binding proteins for this class of compounds within the cellular proteome, confirming direct engagement with targets like procaspase-3 and potentially uncovering novel off-target interactions. This approach has been successfully used to map the allosteric binding sites of other indole-carboxamide derivatives on receptors like the cannabinoid CB1 receptor. nih.gov

Furthermore, fluorescently tagged analogues could be synthesized to visualize the subcellular localization of the compound and its targets within living cells. Biotinylated derivatives could be used for affinity purification of target proteins from cell lysates, facilitating their identification and further characterization.

These chemical probes would be instrumental in:

Target Validation: Unequivocally confirming the molecular targets responsible for the observed biological effects.

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by target engagement.

Probing Protein-Protein Interactions: Investigating how the binding of these compounds might modulate the interaction of their target proteins with other cellular components.

In essence, the development of such chemical biology tools derived from the this compound scaffold will not only deepen our understanding of their therapeutic mechanism but also provide new avenues for exploring fundamental cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(4-Chlorobenzyl)-1H-indole-4-carboxamide, and how can reaction efficiency be optimized?

- Methodology : A multi-step approach is often employed, starting with condensation of 4-chlorobenzylamine with activated indole intermediates. For example, coupling reactions using carbodiimides (e.g., EDC/HOBt) or acid chlorides (as in ) can facilitate amide bond formation. Microwave-assisted synthesis ( ) may improve yields by reducing reaction times. Optimize solvent systems (e.g., DMF or acetonitrile) and stoichiometry of reagents (e.g., 1.2 equivalents of 4-chlorobenzyl bromide, ). Purification via column chromatography (silica gel, methanol/chloroform) or recrystallization ensures high purity .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide?

- Methodology : Use H and C NMR to verify substituent positions (e.g., indole C4 carboxamide and chlorobenzyl group, as in ). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., <0.5 ppm error threshold). UV-Vis spectroscopy can detect π-π* transitions in the indole-chlorobenzyl system. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is essential for biological studies .

Advanced Research Questions

Q. How do substituent variations on the indole and chlorobenzyl moieties affect the compound’s bioactivity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like methoxy, nitro, or halogens (). For example:

Q. How can crystallographic data resolve contradictions in reported binding modes of similar indole carboxamides?

- Methodology : Perform X-ray crystallography (as in ) to determine the compound’s 3D conformation. Analyze π-stacking interactions between the indole ring and chlorobenzyl group (e.g., reports π-stacked dimers). Compare with computational models (e.g., DFT calculations) to validate intermolecular forces. Discrepancies in biological data may arise from polymorphic forms or solvent effects in crystallization .

Q. What experimental strategies can address discrepancies in pharmacokinetic profiles among structurally related analogs?

- Methodology : Use in vitro ADME assays:

- Solubility : Measure logP via shake-flask method (e.g., ’s logP calculators).

- Metabolic stability : Incubate with liver microsomes and track degradation via LC-MS.

- Permeability : Caco-2 cell monolayers assess intestinal absorption.

For in vivo studies, employ radiolabeled analogs (e.g., C) to monitor biodistribution. Cross-reference with SAR data to identify metabolically labile groups (e.g., ester vs. amide linkages) .

Data Contradiction Analysis

Q. Why do some analogs exhibit potent in vitro activity but poor in vivo efficacy?

- Resolution : Evaluate bioavailability limitations. For example, ’s compound 10j (8% yield) may have low solubility (192–194°C melting point). Formulate as nanoparticles (e.g., PEGylated liposomes) or co-crystals ( ) to enhance dissolution. Compare pharmacokinetic parameters (C, AUC) across studies to identify formulation-dependent discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.